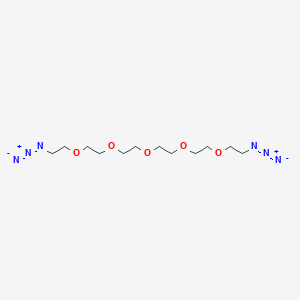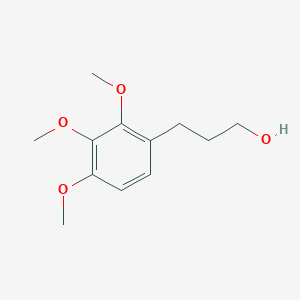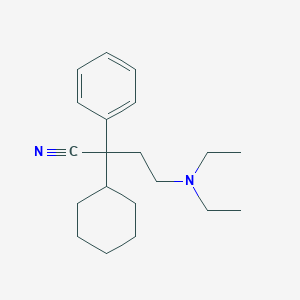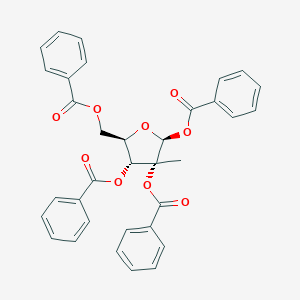
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Overview
Description
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is a complex organic molecule used primarily as a precursor in the synthesis of modified nucleosides, which are essential components of nucleic acids. It is notable for its structural complexity and the presence of multiple benzoyl protective groups that facilitate various chemical reactions.
Synthesis Analysis
The synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose involves several key steps, starting from D-ribose or related furanose derivatives. A noteworthy method includes the methylation of D-ribose to 1-O-methylribofuranoside, followed by benzoylation to obtain the tri-O-benzoyl derivative. Further modifications introduce the C-methyl group and complete the benzoylation to achieve the target compound (Recondo & Rinderknecht, 1959).
Molecular Structure Analysis
The molecular structure of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is characterized by its furanose (five-membered ring) form, with a methyl group at the 2-C position. The presence of benzoyl groups at the 1, 2, 3, and 5 positions plays a crucial role in its reactivity and stability, allowing for selective chemical transformations.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including glycosylation, where it serves as a glycosyl donor in the synthesis of nucleoside analogs. The benzoyl protective groups can be selectively removed or modified to achieve specific functionalization of the molecule. It demonstrates significant versatility in organic synthesis, particularly in the construction of complex nucleoside structures.
Physical Properties Analysis
The physical properties of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. The benzoyl groups increase its solubility in organic solvents, making it suitable for various organic reactions.
Chemical Properties Analysis
The chemical properties of this compound are defined by its reactivity towards nucleophilic substitution, hydrolysis, and condensation reactions. The protective benzoyl groups provide stability towards acidic and basic conditions, allowing for controlled deprotection and functionalization strategies in synthetic chemistry.
For further detailed insights and research progress on this compound, including its synthesis, reactions, and applications in organic and medicinal chemistry, the following references provide a comprehensive overview:
- (Recondo & Rinderknecht, 1959)
- Additional sources and detailed chemical studies on this compound can be found in the vast literature of carbohydrate chemistry and nucleoside synthesis.
Scientific Research Applications
Specific Scientific Field
Chemistry, specifically organic synthesis .
Summary of the Application
“1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose” can be synthesized from D-fructose through a four-step reaction of lactonization, acylation, carbonyl reduction, and reacylation .
Methods of Application or Experimental Procedures
The synthesis involves using D-fructose as a raw material. The process includes a lactonization reaction, acylation, carbonyl reduction, and reacylation. The total yield of this process is 10.60% .
Results or Outcomes
The synthesis method has been successfully implemented, with structural characterization performed on an intermediate product and a target product by methods such as 1H-NMR (1 hydrogen-nuclear magnetic resonance), 13C-NMR (13 carbon-nuclear magnetic resonance), and MS (mass spectrometry) .
Low Energy Electron-Induced Reactions
Specific Scientific Field
Physics, specifically the study of low energy electron-induced reactions .
Summary of the Application
This compound serves as a model system for studying the behavior of sugar in DNA when subjected to low energy electrons .
Methods of Application or Experimental Procedures
A crossed beam experiment with mass spectrometric detection of the negative ions was used to study dissociative electron attachment (DEA) to gas phase 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose .
Results or Outcomes
The study found intense resonances close to 0 eV, similar to the pure gas phase sugars. Further strong resonances appear in the range of 1.6–1.8 eV. This feature is assigned to a series of closely spaced shape resonances of π* character with the extra electron localized on the acetyl groups outside the ribose ring system .
Organic Synthesis Intermediate
Specific Scientific Field
Chemistry, specifically organic synthesis .
Summary of the Application
“1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose” is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory organic synthesis processes and chemical pharmaceutical research and development processes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific synthesis or pharmaceutical development process in which this compound is being used .
Synthesis of Pyrimidine Nucleoside Analog
Specific Scientific Field
Biochemistry, specifically nucleoside analog synthesis .
Summary of the Application
“1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose” is used in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a new pyrimidine nucleoside analog related to uridine .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific synthesis process in which this compound is being used .
Results or Outcomes
The synthesis of the new pyrimidine nucleoside analog has been successfully achieved using this compound .
Synthesis of 2-C-methyl-D-ribonic acid-1,4-lactone
Specific Scientific Field
Chemistry, specifically organic synthesis .
Summary of the Application
“1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose” is used in the synthesis of 2-C-methyl-D-ribonic acid-1,4-lactone .
Methods of Application or Experimental Procedures
The synthesis involves using D-fructose as a raw material. The process includes a lactonization reaction, acylation, carbonyl reduction, and reacylation. The total yield of this process is 10.60% .
Results or Outcomes
The synthesis method has been successfully implemented, with structural characterization performed on an intermediate product and a target product by methods such as 1H-NMR (1 hydrogen-nuclear magnetic resonance), 13C-NMR (13 carbon-nuclear magnetic resonance), and MS (mass spectrometry) .
Pharmaceutical Intermediate
Specific Scientific Field
Summary of the Application
“1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose” is a pharmaceutical intermediate, mainly used in laboratory organic synthesis processes and chemical pharmaceutical research and development processes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific pharmaceutical development process in which this compound is being used .
properties
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSLTLDMBDKOU-VBHQRPIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446667 | |
| Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |
CAS RN |
15397-15-6 | |
| Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15397-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



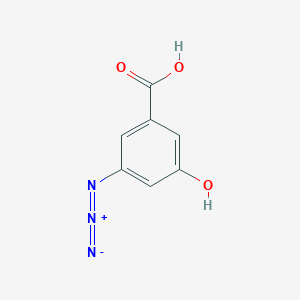
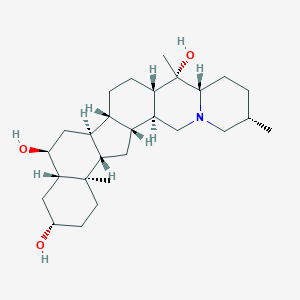
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
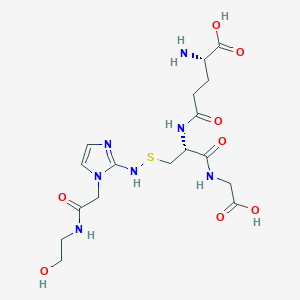
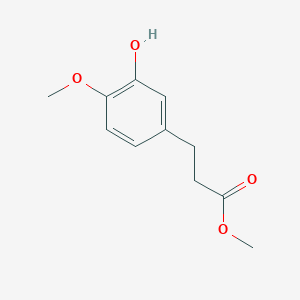
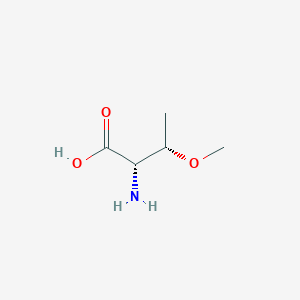
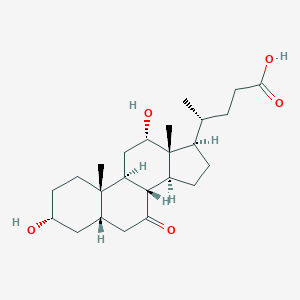
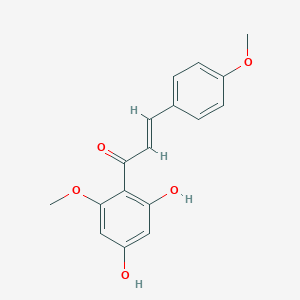
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
